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molecular formula C15H13Cl2NO4S B8339404 Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate

Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate

Cat. No. B8339404
M. Wt: 374.2 g/mol
InChI Key: OXORMXSKACXORX-UHFFFAOYSA-N
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Patent
US08119633B2

Procedure details

Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate (21.0 g, 56.1 mmol) was dissolved in a mixture of methanol/dioxane/4 M NaOH (15/4/1, 420 ml, 84 mmol NaOH, 1.5 eq.), and further 4 M NaOH (63 ml, 252 mmol, 4.5 eq.) was added. The solution was stirred overnight at room temperature and then concentrated using a rotary evaporator. Ethyl acetate (800 ml) was added to the residue, and the mixture was washed with 0.5 M KHSO4 (1000 ml). The aqueous phase was then extracted three times with ethyl acetate (350 ml each time), and the combined organic phases were washed with saturated NaCl solution (500 ml). The organic phase was dried (sodium sulfate) and concentrated in vacuo.
Quantity
21 g
Type
reactant
Reaction Step One
Name
methanol dioxane
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([N:12]([C:14]2[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=2[C:16]([O:18]C)=[O:17])[CH3:13])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].CO.O1CCOCC1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([N:12]([C:14]2[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=2[C:16]([OH:18])=[O:17])[CH3:13])(=[O:10])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N(C)C1=C(C(=O)OC)C=CC=C1
Name
methanol dioxane
Quantity
420 mL
Type
reactant
Smiles
CO.O1CCOCC1
Name
Quantity
63 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
Ethyl acetate (800 ml) was added to the residue
WASH
Type
WASH
Details
the mixture was washed with 0.5 M KHSO4 (1000 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted three times with ethyl acetate (350 ml each time)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated NaCl solution (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N(C)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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